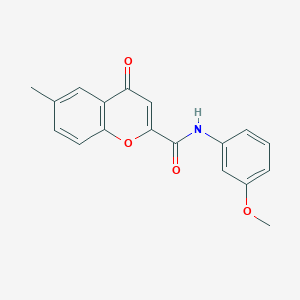

N-(3-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

Descripción

N-(3-Methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic coumarin derivative characterized by a chromene (benzopyrone) core substituted with a 6-methyl group, a 4-oxo moiety, and a 3-methoxyphenylcarboxamide side chain. Coumarins are renowned for their diverse pharmacological activities, including anti-inflammatory, anticancer, and enzyme-inhibitory properties. The structural uniqueness of this compound lies in the positioning of its substituents, which influence its electronic properties, solubility, and biological interactions.

Propiedades

IUPAC Name |

N-(3-methoxyphenyl)-6-methyl-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-11-6-7-16-14(8-11)15(20)10-17(23-16)18(21)19-12-4-3-5-13(9-12)22-2/h3-10H,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMXBRKNHYDNST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 3-methoxyaniline with 6-methyl-4-oxo-4H-chromene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

N-(3-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted chromene derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of chromene compounds, including N-(3-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide, exhibit promising anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. For instance, chromene derivatives have been reported to inhibit the growth of breast and colon cancer cell lines, suggesting their potential as chemotherapeutic agents .

1.2 Antioxidant Properties

The antioxidant activity of this compound is another significant area of exploration. Chromenes are known to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for developing treatments aimed at conditions associated with oxidative damage, such as neurodegenerative diseases and cardiovascular disorders .

1.3 Enzyme Inhibition

This compound has been evaluated for its ability to inhibit various enzymes linked to disease processes. For example, some studies have investigated its potential as a monoamine oxidase (MAO) inhibitor, which could be beneficial in treating depression and other mood disorders . However, further research is needed to establish its efficacy and safety profile.

Pharmacology

2.1 Antimicrobial Activity

The compound has also shown antimicrobial properties against a range of pathogens. Research indicates that it can inhibit bacterial growth and may serve as a lead compound for developing new antibiotics or antifungal agents . The mechanism often involves disrupting the microbial cell wall or interfering with metabolic pathways critical for microbial survival.

2.2 Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory effects, which are vital for treating chronic inflammatory conditions such as arthritis and asthma. Studies suggest that the compound can modulate inflammatory cytokine production and reduce inflammation markers in vitro .

Materials Science

3.1 Photophysical Properties

In materials science, this compound's photophysical properties make it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. Its ability to absorb light and convert it into electrical energy is being researched for enhancing the efficiency of photovoltaic devices .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of N-(3-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The activity of coumarin derivatives is highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Coumarin Carboxamides

Key Observations:

- Oxo Position : The 4-oxo-4H-chromene core (target compound) vs. 2-oxo-2H-chromene () alters electron distribution, affecting hydrogen-bonding capabilities and enzymatic interactions.

- Substituent Effects :

- 3-Methoxyphenyl : Enhances binding to MAO-B () and angiogenesis targets (), suggesting a versatile pharmacophore.

- Halogenated Groups (e.g., Br, CF3) : Improve lipophilicity and target engagement via halogen bonds but may reduce solubility .

- Alkoxy Chain Length : Ethoxy () vs. methoxy (target compound) affects steric hindrance and metabolic stability.

Pharmacological Potential vs. Challenges

- Advantages of Target Compound :

- The 3-methoxyphenyl group balances electron-donating effects and moderate steric bulk, favoring enzyme interactions.

- The 4-oxo chromene core may offer unique hydrogen-bonding opportunities compared to 2-oxo derivatives.

- Limitations: Limited solubility due to the hydrophobic methyl and methoxyphenyl groups may hinder bioavailability. Structural analogs in (4-methoxyphenethyl substituent) show that increased bulk can reduce efficacy, emphasizing the need for optimal substituent positioning .

Actividad Biológica

N-(3-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. Its unique molecular structure, characterized by a fused benzene and pyran ring, contributes to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C₁₈H₁₅N₁O₄

- Molecular Weight : 309.3 g/mol

- CAS Number : 919033-67-3

Synthesis

The synthesis of this compound typically involves the condensation of 3-methoxyaniline with 6-methyl-4-oxo-4H-chromene-2-carboxylic acid. The reaction is generally facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in organic solvents like dichloromethane. This method ensures high yields and purity of the product .

Anticancer Properties

This compound has demonstrated significant anticancer activity across various cell lines. Notable findings include:

- Cytotoxicity Against Cancer Cell Lines : The compound exhibits cytotoxic effects against HL-60 (human leukemia), MOLT-4 (human lymphoblastic leukemia), and MCF-7 (breast cancer) cells. The mechanism of action is believed to involve the inhibition of specific enzymes and modulation of cellular pathways that lead to apoptosis in cancer cells.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent. Research indicates that it can inhibit enzymes involved in inflammatory processes, contributing to its therapeutic potential in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may bind to active sites or allosteric sites on target enzymes, inhibiting their activity. This inhibition can disrupt critical signaling pathways involved in cancer progression and inflammation.

- Receptor Modulation : It may also interact with specific receptors, altering their signaling pathways and contributing to its pharmacological effects.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Cytotoxicity Study : A study demonstrated that this compound exhibited IC₅₀ values indicating effective cytotoxicity against MCF-7 cells, suggesting its potential utility in breast cancer therapy .

- Anti-inflammatory Evaluation : Another investigation assessed the anti-inflammatory properties through enzyme inhibition assays, revealing that the compound significantly inhibited cyclooxygenase (COX) and lipoxygenase (LOX) activities, which are crucial in inflammatory responses .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4H-chromene | Similar chromene core | Anticancer, anti-inflammatory |

| N-(3-methoxyphenyl)acetamide | Different substitution pattern | Moderate anticancer activity |

| 5-Oxo-furochromenes | Furochromene derivatives | Various enzyme inhibition |

This table illustrates that while structural similarities exist among these compounds, the specific methoxy substitution on the phenyl ring in this compound enhances its biological efficacy compared to others.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for synthesizing N-(3-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide?

- Methodological Answer : The synthesis typically involves two key steps:

Chromene Core Formation : A condensation reaction between substituted salicylaldehyde derivatives and β-ketoesters under acidic or basic conditions generates the 4-oxo-4H-chromene scaffold. For example, 6-methyl substitution can be introduced via methyl-substituted β-ketoesters .

Amidation : Coupling the chromene-2-carboxylic acid intermediate with 3-methoxyaniline using carbodiimide-based coupling reagents (e.g., EDCI or DCC) in the presence of a base (e.g., triethylamine) ensures efficient carboxamide formation. Solvents like DMF or dichloromethane are commonly employed .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use HPLC or GC-MS with a C18 column and acetonitrile/water gradients to assess purity (>95%).

- Spectroscopy : Confirm structure via - and -NMR to identify aromatic protons (δ 6.5–8.0 ppm) and carbonyl groups (δ 160–180 ppm). IR spectroscopy verifies C=O stretches (~1700 cm) .

- Crystallography : Single-crystal X-ray diffraction (e.g., SHELX programs) resolves bond lengths and angles, as demonstrated for related coumarin carboxamides (triclinic system, space group) .

Q. What in vitro assays are suitable for initial biological screening?

- Methodological Answer :

- Enzyme Inhibition : Screen against monoamine oxidase B (MAO-B) using a fluorometric assay with kynuramine as a substrate. Measure IC values via fluorescence quenching at 360 nm excitation .

- Cellular Viability : Test antiproliferative activity in cancer cell lines (e.g., K562 leukemia) using MTT assays, with dose-response curves to determine EC .

Advanced Research Questions

Q. How can X-ray crystallography elucidate structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Crystal Structure Analysis : Resolve the compound’s crystal lattice (e.g., triclinic , ) to identify intermolecular interactions (e.g., hydrogen bonds between methoxy groups and adjacent molecules). Compare with analogs to correlate substituent positioning with bioactivity .

- Docking Studies : Use programs like AutoDock Vina to model binding to targets (e.g., MAO-B or PI3Kβ), validating poses against crystallographic data .

Q. What strategies improve selectivity for specific biological targets (e.g., kinases or oxidases)?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the 3-methoxyphenyl group with halogenated or bulkier aryl groups to enhance steric complementarity with target active sites.

- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bond acceptors at the 4-oxo group) using Schrödinger’s Phase. Validate with mutant kinase assays (e.g., PI3Kβ D434A mutant to assess binding dependency) .

Q. How can isotopic labeling (e.g., , ) be applied to study pharmacokinetics?

- Methodological Answer :

- Tritium Labeling : React the compound with -methyl tosylate to introduce at the methoxy group. Purify via reverse-phase HPLC and validate specific activity (e.g., 36 Ci/mmol) using scintillation counting .

- In Vivo Tracing : Administer the labeled compound to rodent models, followed by LC-MS/MS analysis of plasma and tissue samples to quantify absorption and half-life .

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data?

- Methodological Answer :

- Orthogonal Assays : Validate in vitro hits with ex vivo models (e.g., primary cell cultures from PTEN-deficient tumors) to account for microenvironmental factors.

- Metabolic Profiling : Use liver microsomes or CYP450 isoforms to identify metabolites that may alter activity in vivo. Compare with pharmacokinetic data from xenograft models (e.g., PC3 prostate tumors) .

Q. What computational approaches predict metabolic stability and bioavailability?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to calculate LogP (e.g., ~2.5) and topological polar surface area (TPSA ~90 Å) to estimate blood-brain barrier permeability.

- CYP450 Inhibition Assays : Test against CYP3A4 and CYP2D6 using fluorogenic substrates to identify potential drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.